17-Amino-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
CAS No.: 19392-62-2
Cat. No.: VC5761804
Molecular Formula: C18H14N2O2
Molecular Weight: 290.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19392-62-2 |
|---|---|
| Molecular Formula | C18H14N2O2 |
| Molecular Weight | 290.322 |
| IUPAC Name | 17-amino-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
| Standard InChI | InChI=1S/C18H14N2O2/c19-20-17(21)15-13-9-5-1-2-6-10(9)14(16(15)18(20)22)12-8-4-3-7-11(12)13/h1-8,13-16H,19H2 |
| Standard InChI Key | NCBRFKPYGMLVFP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)N |
Introduction
Chemical Identity and Basic Properties
The compound is identified by the systematic IUPAC name 17-amino-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione and is registered under CAS number 19392-62-2 . Its molecular formula is C₁₈H₁₄N₂O₂, with a molecular weight of 290.31596 g/mol . The structure comprises five fused rings, including a central azepane moiety (a seven-membered ring containing nitrogen) and multiple bicyclic systems. Two ketone groups at positions 16 and 18 contribute to its dione designation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 19392-62-2 | |
| Molecular Formula | C₁₈H₁₄N₂O₂ | |
| Molecular Weight | 290.31596 g/mol | |
| Synonyms | VC5761804 (Vulcanchem ID) |
Structural Analysis and Synthesis
The compound’s pentacyclic framework is defined by the following ring junctions:
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0²,⁷: Fusion between positions 2 and 7
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0⁹,¹⁴: Fusion between positions 9 and 14
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0¹⁵,¹⁹: Fusion between positions 15 and 19
This arrangement creates a rigid, three-dimensional scaffold with limited conformational flexibility. The amino group at position 17 introduces a potential site for hydrogen bonding or derivatization, while the conjugated hexaene system suggests possible aromatic characteristics in localized regions .
Synthetic Routes
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Ansamycin backbone modification: Introducing nitrogen via reductive amination or nucleophilic substitution .
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Ring-closing metathesis: Forming fused rings using transition-metal catalysts .
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Post-functionalization: Adding the amino group to a preformed pentacyclic intermediate.
Future Research Directions
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Synthetic Optimization: Develop scalable routes to enable bulk production.
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Target Identification: Use high-throughput screening to identify protein targets.
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Derivatization Studies: Modify the amino group to enhance bioavailability or selectivity.
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Toxicological Assessments: Establish MTD (maximum tolerated dose) in murine models.
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